An In-depth Technical Guide to Silane, trimethoxy(1-methylethyl)-
An In-depth Technical Guide to Silane, trimethoxy(1-methylethyl)-
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Silane, trimethoxy(1-methylethyl)-, also commonly known as isobutyltrimethoxysilane. With its unique molecular structure, this organosilane serves as a critical component in a wide array of industrial and research applications, primarily as a coupling agent, adhesion promoter, and surface modifier. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.
Introduction
Silane, trimethoxy(1-methylethyl)- (CAS No. 18395-30-7) is an organosilicon compound characterized by an isobutyl group and three methoxy groups attached to a central silicon atom.[1][2] This structure imparts a dual-functionality that is key to its utility: the hydrolyzable methoxy groups can react with inorganic substrates, while the non-polar isobutyl group provides compatibility with organic polymers.[3][4] This guide will delve into the fundamental chemistry of this silane, providing insights into its behavior and practical application.
Chemical and Physical Properties
Silane, trimethoxy(1-methylethyl)- is a colorless, clear liquid with a mild odor.[3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18395-30-7 | [1][5] |
| Molecular Formula | C₇H₁₈O₃Si | [2] |
| Molecular Weight | 178.30 g/mol | [2] |
| Appearance | Colorless clear liquid | [3][4] |
| Odor | Mild | [4] |
| Boiling Point | 154 °C | [5] |
| Melting Point | < 0 °C | [5] |
| Density | 0.93 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.396 | [5] |
| Flash Point | 103 °F (39.4 °C) | [5] |
| Vapor Pressure | 1.9 hPa at 25 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [4] |
| Moisture Sensitivity | Reacts slowly with moisture. | [5] |
Synthesis and Reactivity
Synthesis
While various methods exist for the synthesis of alkoxysilanes, a common industrial approach for analogous compounds involves the hydrosilylation of an alkene with a hydridosilane, followed by alcoholysis. For isobutyltrimethoxysilane, a plausible synthetic route would involve the reaction of isobutylene with trichlorosilane in the presence of a platinum catalyst, followed by reaction with methanol to replace the chlorine atoms with methoxy groups.
A laboratory-scale synthesis of the related isobutyltriethoxysilane has been described involving the reaction of an active metal with a 2-halogenopropane, followed by reaction with chloromethyltriethoxysilane.[1] This suggests a Grignard-type reaction could also be a viable route for the synthesis of isobutyltrimethoxysilane.
Core Reactivity: Hydrolysis and Condensation
The primary mode of action for isobutyltrimethoxysilane in most applications stems from its ability to undergo hydrolysis and condensation reactions.[2] This process is fundamental to its function as a coupling agent and for surface modification.
Hydrolysis: In the presence of water, the methoxy groups (Si-OCH₃) are sequentially replaced by hydroxyl groups (Si-OH), forming silanols and releasing methanol as a byproduct.[6][7] This reaction can be catalyzed by either acid or base.[2][8]
Condensation: The newly formed, highly reactive silanol groups can then condense with other silanol groups on a substrate (e.g., glass, metal oxides) or with each other to form stable siloxane (Si-O-Si) bonds.[9] This condensation reaction builds a durable, cross-linked network at the interface between an inorganic surface and an organic matrix.
The overall hydrolysis and condensation process can be depicted as follows:
Caption: Step-wise mechanism of acid-catalyzed hydrolysis.
In basic conditions, a hydroxide ion directly attacks the silicon atom, which has a partial positive charge. This forms a pentacoordinate silicon intermediate, which then eliminates a methoxide ion. The methoxide ion is subsequently protonated by water to form methanol. [1]
Caption: Step-wise mechanism of base-catalyzed hydrolysis.
Applications
The unique reactivity of isobutyltrimethoxysilane makes it a valuable component in numerous applications.
-
Coupling Agent: It enhances the adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices in composites, leading to improved mechanical properties. [3][4][10]* Adhesion Promoter: In coatings, adhesives, and sealants, it improves the bonding to various substrates, including glass, metals, and plastics. [4]* Surface Modifier: It is used to alter the surface properties of materials, for instance, to impart hydrophobicity or to improve compatibility with other materials. [2][4]This is particularly useful in the manufacturing of nanoparticles and in providing water repellency to construction materials. [4]* Crosslinking Agent: It can act as a crosslinking agent in the synthesis of certain polymers. [4]* Precursor for Xerogels: It can be used as a precursor in the synthesis of xerogels. [11]
Experimental Protocol: Surface Modification of Glass Substrates
This protocol outlines a general procedure for modifying the surface of glass slides to impart hydrophobicity using isobutyltrimethoxysilane.
Materials and Equipment
-
Isobutyltrimethoxysilane (97% or higher)
-
Anhydrous toluene or ethanol
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Acetic Acid
-
Glass slides
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Oven
-
Ultrasonic bath
-
Nitrogen or argon gas supply
Procedure
-
Substrate Cleaning:
-
Thoroughly clean the glass slides by sonicating them in a sequence of DI water, acetone, and finally ethanol for 15 minutes each.
-
Rinse the slides with DI water between each solvent wash.
-
Dry the slides in an oven at 110 °C for at least 1 hour and then cool them under a stream of dry nitrogen or argon.
-
-
Preparation of Silanization Solution:
-
In a fume hood, prepare a 1-5% (v/v) solution of isobutyltrimethoxysilane in anhydrous toluene or ethanol.
-
To catalyze the hydrolysis, add a small amount of an acid (e.g., a few drops of dilute HCl or acetic acid) to adjust the pH to around 4-5. [7] * Stir the solution for at least 30-60 minutes to allow for pre-hydrolysis of the silane. [12]
-
-
Surface Modification:
-
Immerse the cleaned and dried glass slides in the prepared silanization solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
For a more robust coating, the reaction can be carried out at an elevated temperature (e.g., 50-70 °C).
-
-
Rinsing and Curing:
-
Remove the slides from the silanization solution and rinse them thoroughly with the anhydrous solvent (toluene or ethanol) to remove any non-covalently bonded silane.
-
Dry the slides under a stream of nitrogen or argon.
-
Cure the coated slides in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network. [13]
-
-
Characterization (Optional):
-
The success of the surface modification can be verified by measuring the water contact angle on the treated surface. A significant increase in the contact angle compared to the untreated glass indicates a successful hydrophobic modification.
-
Caption: Experimental workflow for surface modification using isobutyltrimethoxysilane.
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of isobutyltrimethoxysilane.
¹H NMR Spectroscopy
The ¹H NMR spectrum of isobutyltrimethoxysilane would be expected to show the following signals:
-
A doublet corresponding to the six methyl protons (CH₃) of the isobutyl group.
-
A multiplet for the single methine proton (CH) of the isobutyl group.
-
A doublet for the two methylene protons (CH₂) adjacent to the silicon atom.
-
A singlet for the nine protons of the three methoxy groups (OCH₃).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display distinct signals for each unique carbon atom:
-
A signal for the methyl carbons of the isobutyl group.
-
A signal for the methine carbon of the isobutyl group.
-
A signal for the methylene carbon bonded to the silicon atom.
-
A signal for the carbons of the methoxy groups. [14]
FTIR Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands for isobutyltrimethoxysilane include: [10][15]
-
C-H stretching (isobutyl): ~2870-2960 cm⁻¹
-
Si-O-C stretching: ~1080 cm⁻¹ and ~820 cm⁻¹
-
Si-C stretching: ~1250 cm⁻¹
-
C-H bending (isobutyl): ~1380-1470 cm⁻¹
During hydrolysis, the disappearance of the Si-O-C bands and the appearance of a broad Si-OH stretching band around 3200-3700 cm⁻¹ can be observed. [6][16]
Safety and Handling
Isobutyltrimethoxysilane is a flammable liquid and vapor. [4]It can cause skin and eye irritation. [4]It is also sensitive to moisture. [5]Therefore, appropriate safety precautions should be taken during handling and storage.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and moisture. Keep the container tightly sealed.
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.
Conclusion
Silane, trimethoxy(1-methylethyl)- is a versatile organosilane with a unique combination of properties that make it highly valuable in materials science. Its ability to form durable siloxane bonds with inorganic surfaces while maintaining compatibility with organic polymers through its isobutyl group allows for significant improvements in adhesion, mechanical strength, and surface properties of a wide range of materials. A thorough understanding of its hydrolysis and condensation chemistry is crucial for optimizing its performance in various applications.
References
-
Isobutyltrimethoxysilane: A Key Intermediate for Chemical Synthesis. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- CN103483370B - A kind of preparation method of isobutyl triethoxy silane - Google Patents. (n.d.).
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31–50.
-
Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019, November 26). PMC. Retrieved from [Link]
-
Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing. (2021, December 6). PMC. Retrieved from [Link]
-
Isobutyltrimethoxysilane 97%. (n.d.). PureSynth. Retrieved from [Link]
-
Assignment of the FTIR peaks for silanes. | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
- EP0462359A1 - Trimethoxysilane preparation via the methanol-silicon reaction with recycle - Google Patents. (n.d.).
-
Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. (2023, April 1). Jurnal UPI. Retrieved from [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (n.d.). Retrieved from [Link]
- CN105153216A - Preparation method of 3-mercaptopropyl-trimethoxy silane - Google Patents. (n.d.).
-
How to Interpret Chemical Shift in the Carbon-13 NMR. (2022, November 28). YouTube. Retrieved from [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. gelest.com [gelest.com]
- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. silicorex.com [silicorex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. gelest.com [gelest.com]
- 11. Shin-Etsu Silicone : Silane coupling agents [shinetsusilicone-global.com]
- 12. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 16. researchgate.net [researchgate.net]
